molecular formula C16H16N2O2S B1378726 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one CAS No. 1797345-48-2

1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one

Cat. No. B1378726
CAS RN: 1797345-48-2
M. Wt: 300.4 g/mol
InChI Key: RHOHDHKHUCFFBL-UHFFFAOYSA-N
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Description

2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one, hereafter referred to as AMTP, is a small molecule with a unique structure. It has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Scientific Research Applications

Agricultural Chemistry

There is potential for this compound to be used in the synthesis of new agrochemicals. Its structural features might interact with biological systems in plants or pests, leading to the development of novel pesticides or herbicides with improved safety and efficacy profiles.

Each of these applications leverages the unique chemical structure of “1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one” to explore new frontiers in scientific research and development. While the current information available does not provide specific examples of research , the theoretical applications mentioned are grounded in the compound’s structural attributes and are consistent with common practices in the respective fields.

properties

IUPAC Name

1-[2-amino-3-(4-methylbenzoyl)-4,6-dihydrothieno[2,3-c]pyrrol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-9-3-5-11(6-4-9)15(20)14-12-7-18(10(2)19)8-13(12)21-16(14)17/h3-6H,7-8,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOHDHKHUCFFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CN(C3)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one
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1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one
Reactant of Route 3
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1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one
Reactant of Route 4
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one
Reactant of Route 5
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1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one
Reactant of Route 6
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one

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